

# Physical and chemical properties of (-)-Nootkatone

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## Compound of Interest

Compound Name: (-)-Nootkatone

Cat. No.: B13353850

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## (-)-Nootkatone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(-)-Nootkatone** is a naturally occurring sesquiterpenoid ketone, recognized as the principal aromatic constituent of grapefruit. This bicyclic compound is a member of the eremophilane class of sesquiterpenoids. While its enantiomer, (+)-nootkatone, is more abundant and imparts the characteristic grapefruit aroma, **(-)-nootkatone** also contributes to the overall sensory profile of citrus fruits. Beyond its organoleptic properties, **(-)-nootkatone** and its isomers have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, anti-inflammatory, and metabolic regulatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-nootkatone**, detailed experimental protocols for its isolation and synthesis, and an exploration of its known signaling pathways.

### Physical and Chemical Properties

The physical and chemical properties of **(-)-Nootkatone** are summarized in the table below. It is important to note that some reported values may correspond to the more common (+)-enantiomer or a racemic mixture, as this is often not specified in all literature.

Property	Value	Reference(s)
IUPAC Name	(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one	
CAS Number	38427-78-0	
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O	[1]
Molecular Weight	218.34 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	32-37 °C	[2]
Boiling Point	125-130 °C at 0.5 mmHg; 170 °C	[1][2]
Solubility	Insoluble in water; soluble in alcohol, oils, ethanol, dichloromethane, and ethyl acetate.	[2]
Density	Approximately 0.997 - 1.032 g/cm <sup>3</sup> at 25 °C	[1][2]
Refractive Index	Approximately 1.510 - 1.523 at 20 °C	[2]
Flash Point	> 93.33 °C ( > 200 °F)	[2]
Vapor Pressure	Approximately 0.000358 mmHg at 25 °C	[2]
logP (o/w)	3.84 (estimated)	[2]

## Spectral Data

The structural elucidation of **(-)-Nootkatone** is confirmed through various spectroscopic techniques.

Technique	Data	Reference(s)
<sup>1</sup> H NMR	δ (ppm) in CDCl <sub>3</sub> : ~5.77 (br s, 1H), ~4.75 (m, 2H), ~2.60-1.90 (m, 8H), ~1.74 (s, 3H), ~1.12 (s, 3H), ~0.98 (d, 3H).	[2][3]
<sup>13</sup> C NMR	δ (ppm) in CDCl <sub>3</sub> : Carbonyl carbon ~199.0; Olefinic carbons ~170.0, ~125.0, ~148.0, ~109.0; Other aliphatic carbons between ~15.0 and ~50.0.	[2]
IR (Infrared)	Characteristic peaks (cm <sup>-1</sup> ): ~2960 (C-H stretch), ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch).	[4][5]
MS (Mass Spec.)	m/z (%): 218 (M <sup>+</sup> ), 203, 175, 161, 147, 133, 121, 107, 91, 79, 41.	[6]
UV-Vis	λ <sub>max</sub> : ~238 nm in ethanol.	[2]

## Experimental Protocols

### Isolation of (-)-Nootkatone from *Alpinia oxyphylla*

This protocol details the isolation and purification of nootkatone using high-speed counter-current chromatography (HSCCC).

#### Methodology:

- **Preparation of Essential Oil:** The essential oil from the fruits of *Alpinia oxyphylla* is extracted, typically through steam distillation.
- **Solvent System Selection:** A two-phase solvent system is crucial for successful HSCCC separation. A common system is n-hexane-methanol-water (5:4:1, v/v). The partition

coefficient ( $K$ ) of nootkatone and the separation factor ( $\alpha$ ) between nootkatone and other components, like valencene, are key parameters for optimization.

- HSCCC Apparatus and Procedure:
  - The HSCCC instrument is filled with the lower phase of the solvent system as the stationary phase.
  - The apparatus is rotated at a specific speed (e.g., 850 rpm).
  - The mobile phase (upper phase) is then pumped through the column at a set flow rate (e.g., 1.5 mL/min).
  - Once the system reaches hydrodynamic equilibrium, the crude essential oil sample, dissolved in a small volume of the two-phase solvent system, is injected.
- Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., with a UV detector at 254 nm) and fractions are collected. The purity of the fractions containing nootkatone is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- Structure Confirmation: The chemical structure of the purified nootkatone is confirmed by EI-MS and  $^1\text{H}$  NMR spectroscopy.<sup>[7]</sup>

## Synthesis of (-)-Nootkatone from (-)-Valencene via Allylic Oxidation

This protocol describes a one-pot synthesis of nootkatone from valencene using hydrogen peroxide and an amphiphilic molybdate catalyst.

### Methodology:

- Catalyst Preparation: An amphiphilic molybdate catalyst, such as  $[\text{DiC}_8]_2[\text{MoO}_4]$ , is used.
- Reaction Setup: In a reaction vessel, (+)-valencene is mixed with the molybdate catalyst. The reaction can be performed without a solvent.
- Oxidation:

- The reaction mixture is stirred at 30°C.
- A 30% aqueous solution of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) is added dropwise or in batches. A color change in the reaction mixture may be observed, which fades as the  $\text{H}_2\text{O}_2$  is consumed.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the conversion of valencene.
- Conversion to Nootkatone: After the complete consumption of valencene, the reaction mixture is incubated at 50°C overnight to facilitate the dehydration of the allylic hydroperoxide intermediate to nootkatone.
- Product Isolation and Purification:
  - The reaction mixture is cooled to room temperature.
  - Diethyl ether is added to form a three-phase microemulsion system, which simplifies the separation of the product.
  - The upper organic phase, containing the nootkatone, is separated. The middle microemulsion phase is extracted multiple times with fresh diethyl ether.
  - The combined organic extracts are concentrated under vacuum. The crude product can be further purified by column chromatography on silica gel.[8]

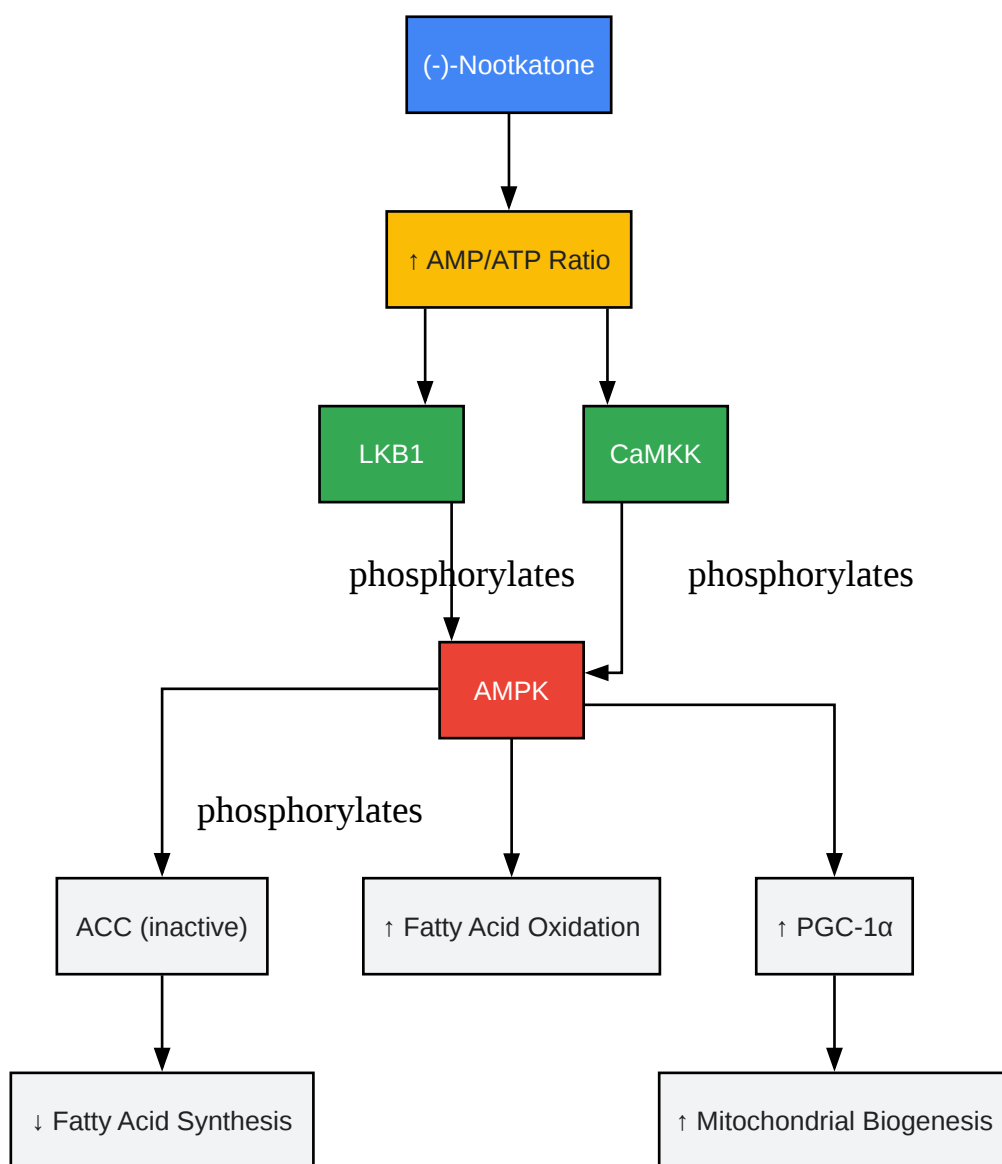
## Biological Activity and Signaling Pathways

**(-)-Nootkatone** exhibits a range of biological activities, primarily through the modulation of key signaling pathways.

### AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Nootkatone is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[9] Activation of AMPK by nootkatone is thought to be mediated by an increase in the cellular AMP/ATP ratio, which in turn activates upstream kinases such as

LKB1 and Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK).[9] Activated AMPK then phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation and a decrease in lipid accumulation. Furthermore, activated AMPK can promote mitochondrial biogenesis through the upregulation of PGC-1 $\alpha$ . [8][9]



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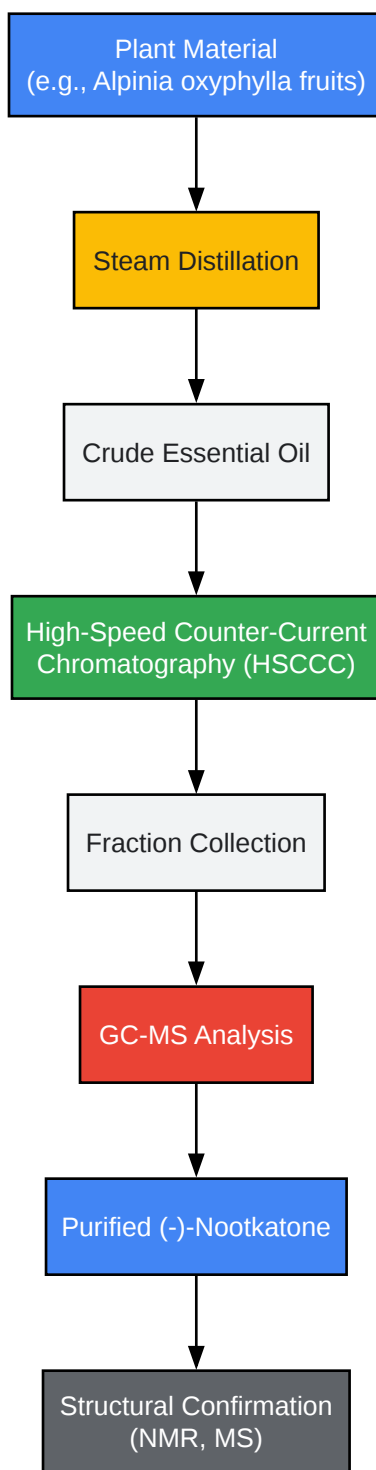
Caption: **(-)-Nootkatone**-mediated activation of the AMPK signaling pathway.

## Other Signaling Pathways

- **MAPK Signaling Pathway:** Nootkatone has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p38 and JNK pathways. This inhibition is associated with its anti-inflammatory effects.[7]
- **NF-κB Pathway:** The anti-inflammatory properties of nootkatone are also linked to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[10]
- **COX-2 Inhibition and H1 Receptor Antagonism:** In silico studies suggest that nootkatone may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) activity and by acting as an antagonist of the histamine H1 receptor.[10]

## Experimental and Synthetic Workflows

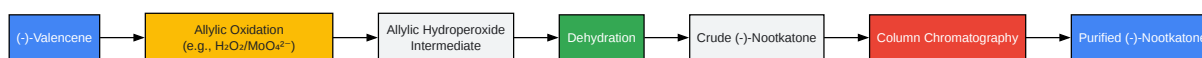
The following diagrams illustrate common workflows for the isolation and synthesis of **(-)-Nootkatone**.



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Caption: Experimental workflow for the isolation and purification of **(-)-Nootkatone**.





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